5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
Description
5-Methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole ring (3-carboxamide-substituted) linked via an amide bond to a 1,3,4-oxadiazole ring. This dual heterocyclic architecture is common in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it relevant for drug discovery .
Properties
IUPAC Name |
5-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-7-5-9(16-19-7)11(17)13-12-15-14-10(18-12)6-8-3-2-4-20-8/h2-5H,6H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFRZDWWGUMEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction.
Formation of the Isoxazole Ring: This step involves the cyclization of an appropriate precursor, such as a β-keto ester, in the presence of hydroxylamine.
Final Coupling: The final step involves coupling the isoxazole and oxadiazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The isoxazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide
- Structure : Replaces the oxadiazole ring with a thiazole, retaining the isoxazole-carboxamide core.
- Synthesis : Prepared via reaction of 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile .
- Key Difference : The thiazole’s sulfur atom vs. oxadiazole’s nitrogen-rich structure alters electron distribution and hydrogen-bonding capacity.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
- Structure : Features a sulfanylacetamide linker instead of a direct carboxamide bond. The oxadiazole is substituted with an indole group.
- Bioactivity : Compound 8q showed potent α-glucosidase inhibition (IC50 = 49.71 ± 0.19 µM), outperforming some standards .
Compounds with Varied Oxadiazole Substituents
N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3,4-Dihydroisoquinoline-2(1H)-Carboxamide
- Structure: Oxadiazole substituted with 4-fluorophenyl; the carboxamide links to a dihydroisoquinoline.
- Properties : Molecular weight = 338.34 g/mol; fluorination increases lipophilicity and metabolic stability .
- Contrast : The fluorophenyl group vs. thiophen-2-ylmethyl may influence binding to hydrophobic pockets in enzymes.
(S)-N-((3-Benzyl-1,2,4-Oxadiazol-5-yl)methyl)-5-(tert-Butyl)isoxazole-3-carboxamide
- Structure : Uses a 1,2,4-oxadiazole isomer substituted with benzyl and tert-butyl groups.
- Molecular Weight : C22H26N4O3 (394.47 g/mol) .
Biological Activity
5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound can be structurally represented as follows:
- Chemical Formula : C12H12N4O3S
- Molecular Weight : 288.31 g/mol
This compound incorporates an isoxazole ring, an oxadiazole moiety, and a thiophene group, which are known for their diverse biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, including those related to cancer cell proliferation and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains.
- Cytotoxic Effects : Research has demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.45 | Caspase activation |
| A549 (Lung Cancer) | 8.21 | Cell cycle arrest |
These findings suggest that the compound has significant cytotoxic effects on cancer cells and could be developed as a therapeutic agent.
Antimicrobial Activity
In vitro assays have assessed the antimicrobial efficacy of the compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Case Studies
- Case Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives similar to this compound induced apoptosis in MCF-7 cells through increased expression of p53 and activation of caspases . This highlights the potential for further development into anticancer therapies.
- Antimicrobial Efficacy Study : Research conducted by scientists at American Elements indicated that similar oxadiazole derivatives displayed significant antimicrobial activity against multi-drug resistant strains . This opens avenues for exploring this compound's application in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
